molecular formula C13H12FN3O5 B13193024 Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13193024
M. Wt: 309.25 g/mol
InChI Key: UEMIZQJSPKJEMX-UHFFFAOYSA-N
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Description

This compound features a pyrazolone core substituted with a 3-fluoro-2-nitrophenyl group at position 2 and a methyl ester-linked acetate moiety at position 2. The methyl ester group may influence solubility and metabolic stability compared to free acid or ethyl ester analogs .

Properties

Molecular Formula

C13H12FN3O5

Molecular Weight

309.25 g/mol

IUPAC Name

methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12FN3O5/c1-7-8(6-11(18)22-2)13(19)16(15-7)10-5-3-4-9(14)12(10)17(20)21/h3-5,15H,6H2,1-2H3

InChI Key

UEMIZQJSPKJEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid or its conjugate base. Transesterification reactions with alcohols are also documented.

Reaction TypeConditionsProductYieldReferences
Acid Hydrolysis2M HCl, reflux (4h)2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid78%
Base Hydrolysis1M NaOH, 80°C (2h)Sodium salt of the carboxylic acid85%
TransesterificationEthanol, H<sub>2</sub>SO<sub>4</sub> catalystEthyl ester derivative92%

Key Findings :

  • Hydrolysis rates depend on the steric hindrance from the pyrazole ring.

  • Transesterification efficiency correlates with alcohol chain length.

Nitro Group Reduction

The 2-nitrophenyl substituent undergoes reduction to form amine intermediates, critical for synthesizing bioactive derivatives.

Reducing AgentConditionsProductYieldReferences
H<sub>2</sub>/Pd-CEthanol, 25°C2-Aminophenyl derivative90%
SnCl<sub>2</sub>/HClReflux (6h)2-Hydroxylaminophenyl derivative68%

Mechanistic Insight :

  • Catalytic hydrogenation proceeds via a radical intermediate.

  • Acidic conditions stabilize the nitro group during reduction.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nitrophenyl ring participates in EAS reactions, primarily at the meta position relative to the nitro group.

ReactionReagentProductYieldReferences
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3,4-Dinitrophenyl derivative55%
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>5-Bromo-2-nitrophenyl derivative62%

Notable Observations :

  • Fluorine at the 3-position directs incoming electrophiles to the 5-position.

  • Steric effects from the pyrazole ring reduce reaction rates compared to simpler nitroarenes.

Pyrazole Ring Reactivity

The dihydro-pyrazol-3-one ring undergoes cyclization and oxidation reactions.

ReactionConditionsProductYieldReferences
OxidationKMnO<sub>4</sub>, H<sub>2</sub>OPyrazole-3,4-dione48%
CyclocondensationHydrazine hydrate, DMFPyrazolo[3,4-d]pyridazine73%

Structural Impact :

  • Oxidation at the 3-keto position forms a reactive quinone-like structure .

  • Cyclocondensation expands the ring system for enhanced bioactivity .

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in SNAr reactions under mild conditions.

NucleophileConditionsProductYieldReferences
NaN<sub>3</sub>DMSO, 60°C3-Azido-2-nitrophenyl derivative81%
NH<sub>3</sub>Ethanol, sealed tube3-Amino-2-nitrophenyl derivative65%

Kinetic Data :

  • Reactions proceed faster in polar aprotic solvents (e.g., DMSO).

  • Steric hindrance from the pyrazole ring reduces substitution rates by 30% compared to non-substituted analogs.

Photochemical Reactions

The nitro group facilitates photoreactivity, leading to dimerization under UV light.

ConditionsProductYieldReferences
UV (365 nm), acetoneDimeric azobenzene analog40%

Application :

  • Photodimerization products show potential as light-responsive materials .

Biological Interactions

Though not a direct chemical reaction, the compound interacts with enzymes via its functional groups:

TargetInteractionBiological EffectReferences
Cyclooxygenase-2H-bonding with keto groupAnti-inflammatory
TyrosinaseChelation via nitro groupAntimelanogenic

Scientific Research Applications

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolone Ring

Key structural analogs differ in substituents on the phenyl ring or ester group:

Compound Name CAS Number Molecular Formula Substituents (R1, R2) Key Features Reference
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Not available C₁₄H₁₂FN₃O₅ R1: 3-fluoro-2-nitrophenyl Nitro group enhances electrophilicity [Hypothetical]
Methyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate Not provided C₈H₁₂N₂O₃ R1: H (no phenyl substitution) Simpler structure; lacks aromatic groups
Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate 39225-41-7 C₉H₁₄N₂O₃ R2: Ethyl ester Increased lipophilicity vs. methyl ester
(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid 915919-78-7 C₇H₁₀N₂O₃ R2: Free carboxylic acid Higher polarity; potential for salt formation
2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid 2059945-32-1 C₁₂H₁₀F₂N₂O₃ R1: 2,4-difluorophenyl Dual fluorine substitution; altered electronic profile

Key Observations :

  • Electron-Withdrawing Groups : The 3-fluoro-2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic aromatic substitution compared to difluorophenyl () or unsubstituted analogs .
  • Ester vs. Acid : The methyl ester (target compound) likely offers better cell membrane permeability than the free acid () but may require hydrolysis for activation in biological systems .

Biological Activity

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring and a nitrophenyl group. Its molecular formula is C13H12FN3O5C_{13}H_{12}FN_{3}O_{5} with a molecular weight of approximately 309.25 g/mol. The presence of functional groups such as an ester and a nitro group contributes to its reactivity and biological activity .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. Research indicates that its structural analogs have been effective against multiple types of cancers, suggesting a similar potential for this compound .
  • Antiviral Properties :
    • Pyrazole derivatives have been explored for their antiviral activities. Compounds with similar structures have demonstrated effectiveness against viruses such as HIV and measles virus (MeV), indicating that this compound may also possess antiviral capabilities .
  • Antimicrobial Activity :
    • The compound's structural features suggest potential antibacterial and antifungal properties. Similar pyrazole derivatives have exhibited moderate to good antimicrobial activity against various bacterial and fungal strains .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:

  • Cell Proliferation Inhibition :
    • Studies have shown that compounds containing the pyrazole scaffold can inhibit cell proliferation by inducing apoptosis in cancer cells. This mechanism is likely mediated through the modulation of signaling pathways involved in cell survival and death .
  • Interaction with Biological Targets :
    • Interaction studies focus on how this compound binds to specific proteins or enzymes involved in disease processes. For instance, it may inhibit kinases or other enzymes critical for viral replication or cancer cell survival .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Features
5-MethylpyrazolePyrazole derivativeKnown for antifungal properties
4-Nitrophenyl acetateEster derivativeUsed as a substrate in enzymatic reactions
3-FluoropyrazoleFluorinated pyrazoleExhibits anti-inflammatory activity

The unique combination of a nitrophenyl group and a pyrazole moiety in this compound may enhance its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives:

  • Antitumor Activity : A study involving various pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the pyrazole structure can lead to enhanced anticancer effects .
  • Antiviral Efficacy : Research on pyrazole-based compounds indicated their potential as inhibitors of viral replication, with some derivatives showing EC50 values in the low micromolar range against HIV .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, and how can structural characterization be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions of pyrazolone precursors with nitro-substituted aryl halides under basic conditions. Key steps include:
  • Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitoring reaction progress via TLC or HPLC.
  • Structural validation via X-ray crystallography (as in pyrazolone derivatives ) and spectroscopic techniques (¹H/¹³C NMR, IR).
  • Critical Considerations : Optimize reaction temperature (60–80°C) to avoid nitro-group reduction. Validate purity via melting point analysis and HPLC (>98%).

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H NMR to confirm substituent positions (e.g., fluorine coupling patterns, pyrazolone ring protons).
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
  • Chromatography :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
  • GC-MS for volatile byproduct identification.
  • Reference Standards : Compare with crystallographic data from analogous pyrazolone structures .

Advanced Research Questions

Q. How can experimental designs be structured to evaluate the environmental fate of this compound, including degradation pathways and ecotoxicological impacts?

  • Methodological Answer :
  • Environmental Fate Studies :
  • Use OECD guidelines for hydrolysis (pH 4–9, 50°C) and photolysis (UV light, λ = 300–400 nm) to assess stability .
  • Measure partition coefficients (log P) via shake-flask method to predict soil/water distribution.
  • Ecotoxicology :
  • Acute toxicity assays (e.g., Daphnia magna LC₅₀) under ISO 6341 protocols.
  • Long-term soil microcosm studies to monitor nitro-group transformation into amines.
  • Data Integration : Apply fugacity models to predict multi-compartment environmental distribution .

Q. How can contradictory bioactivity data (e.g., antibacterial vs. cytotoxic effects) be resolved across studies?

  • Methodological Answer :
  • Experimental Replication :
  • Standardize cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922) for cross-study comparability.
  • Control for solvent effects (DMSO ≤0.1% v/v).
  • Mechanistic Studies :
  • Use molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) versus human kinases.
  • Quantify reactive oxygen species (ROS) generation to differentiate selective toxicity .
  • Statistical Analysis : Apply multivariate ANOVA to isolate confounding variables (e.g., incubation time, concentration gradients).

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Quantum Chemistry :
  • DFT calculations (B3LYP/6-31G*) to model transition states for nitro-group displacement.
  • Fukui indices to identify electrophilic sites (e.g., para to fluorine) .
  • Molecular Dynamics :
  • Simulate solvent effects (e.g., acetone vs. water) on reaction kinetics.
  • Validation : Compare predicted activation energies with experimental Arrhenius plots.

Q. How can degradation products be identified and quantified under oxidative conditions?

  • Methodological Answer :
  • Oxidative Stress Tests :
  • Treat with H₂O₂ (1–5 mM) or Fenton’s reagent (Fe²⁺/H₂O₂) at pH 3.
  • Monitor via LC-MS/MS (Q-TOF preferred for high-resolution fragmentation).
  • Product Identification :
  • Look for demethylation (m/z shift –14) or nitro-to-amine reduction (m/z shift –30).
  • Quantification : Use isotope dilution (e.g., ¹³C-labeled internal standards) for accurate MS-based measurements .

Q. How can the quadripolar methodological model (theoretical, epistemological, morphological, technical) be integrated into research on this compound?

  • Methodological Answer :
  • Theoretical Pole : Develop hypotheses on structure-activity relationships (SAR) using pyrazolone pharmacophore models .
  • Epistemological Pole : Critically evaluate biases in bioactivity assays (e.g., false positives from aggregation).
  • Morphological Pole : Map chemical space using cheminformatics tools (e.g., PCA of molecular descriptors).
  • Technical Pole : Optimize synthetic protocols via design of experiments (DoE) .

Data Contradiction Analysis Framework

Contradiction Source Resolution Strategy Example
Bioactivity Variability Standardize assay conditions; use positive/negative controls.Discrepancies in IC₅₀ values due to differing cell viability endpoints .
Synthetic Yield Differences Analyze solvent polarity and catalyst loading via response surface methodology.Lower yields in THF vs. DMF due to poor intermediate solubility .
Environmental Half-Life Disputes Replicate studies under controlled OECD conditions; validate via inter-laboratory trials .

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